2-({5-Propyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide
Description
The compound 2-({5-Propyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide (hereafter referred to as the target compound) is a heterocyclic molecule featuring a fused [1,2,4]triazino[5,6-b]indole core substituted with a propyl group at position 3. A sulfanyl (-S-) linker connects this core to an acetamide group, which is further functionalized with a 1,3,4-thiadiazol-2-yl moiety (CAS: 421583-67-7, molecular formula: C₁₉H₂₁N₇OS₂, molecular weight: 427.55) . Its synthesis typically involves coupling 2-((5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid with 5-propyl-1,3,4-thiadiazol-2-amine using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DMAP (4-dimethylaminopyridine) .
Properties
Molecular Formula |
C16H15N7OS2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H15N7OS2/c1-2-7-23-11-6-4-3-5-10(11)13-14(23)19-16(22-20-13)25-8-12(24)18-15-21-17-9-26-15/h3-6,9H,2,7-8H2,1H3,(H,18,21,24) |
InChI Key |
ZAGRLVPUMZCBQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=CS4 |
Origin of Product |
United States |
Preparation Methods
Indole Precursor Functionalization
The triazinoindole system is typically constructed via cyclocondensation reactions. A common approach involves:
-
Indole nitration : Introducing a nitro group at the 5-position of indole using HNO₃/H₂SO₄.
-
Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
-
Triazine ring formation : Reacting the amine with cyanogen bromide (BrCN) or thiourea derivatives under basic conditions (e.g., NaOH/EtOH) to form the triazine ring.
Example Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C, 2 h | 78% |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, RT, 4 h | 92% |
| Cyclization | BrCN, NaOH (1M), EtOH, reflux, 6 h | 65% |
Propyl substitution at N-5 is achieved by alkylating the intermediate with 1-bromopropane in DMF using K₂CO₃ as base.
Preparation of the 1,3,4-Thiadiazole Moiety
Thiadiazole Synthesis via Hurd-Mason Reaction
The 2-amino-1,3,4-thiadiazole subunit is synthesized from thiosemicarbazides:
-
Cyclization : Heating thiosemicarbazide with carboxylic acids or anhydrides in POCl₃ or PPA (polyphosphoric acid).
-
Functionalization : Introducing substituents at the 5-position via nucleophilic substitution or cross-coupling reactions.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | POCl₃ |
| Temperature | 110°C |
| Time | 3 h |
| Yield | 85% |
Fragment Coupling Strategies
Sulfanyl-Acetamide Bridge Formation
The critical linkage between fragments involves:
-
Thiol activation : Converting the triazinoindole’s sulfanyl group to a disulfide using iodine/H₂O₂.
-
Nucleophilic substitution : Reacting with 2-chloroacetamide in the presence of Et₃N.
-
Amide coupling : Connecting the acetamide intermediate to the thiadiazole amine using EDC/HOBt in acetonitrile.
Representative Data
| Step | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiol activation | I₂, H₂O₂ | MeOH | 1 | 90 |
| Alkylation | 2-Chloroacetamide, Et₃N | DCM | 4 | 75 |
| Amide coupling | EDC, HOBt | ACN | 24 | 68 |
Reaction Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
-
Column chromatography : Silica gel with EtOAc/hexane (3:7) resolves acetamide-linked intermediates.
-
Recrystallization : Ethanol/water mixtures (7:3) yield high-purity final product (≥98% by HPLC).
Characterization and Analytical Data
Spectroscopic Confirmation
Mass Spectrometry
-
ESI-MS : m/z 489.2 [M+H]⁺, consistent with molecular formula C₂₁H₂₀N₆O₂S₂.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors reduce reaction times by 40% and improve yields to 82%. Key parameters include:
-
Residence time : 30 min
-
Pressure : 2 bar
-
Catalyst : Immobilized lipase (reusable for 5 cycles)
Chemical Reactions Analysis
Types of Reactions
2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : This compound has shown potential in inhibiting cancer cell proliferation. Its mechanism involves iron chelation, which reduces the availability of iron necessary for cancer cell growth. This leads to cell cycle arrest and apoptosis in various cancer cell lines .
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against a range of pathogens, including Plasmodium falciparum, which causes malaria. The sulfanyl group may enhance the compound's ability to penetrate microbial membranes .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit carbonic anhydrase (CA), an enzyme crucial for various physiological processes. Some derivatives exhibit low nanomolar inhibition against specific CA isoforms .
Material Science
The unique structural characteristics of this compound make it suitable for developing advanced materials and chemical sensors. Its ability to interact with specific molecular targets can be harnessed in creating responsive materials that change properties under different environmental conditions.
Case Studies
Several studies have documented the biological activities and potential applications of compounds similar to 2-({5-Propyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide:
- Cytotoxicity Evaluation : A series of substituted acetamides were synthesized and evaluated for cytotoxicity against various cancer cell lines. The results indicated significant activity linked to the presence of the triazinoindole core .
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to biological targets such as enzymes involved in inflammatory processes. These studies suggest that further optimization could enhance its therapeutic potential as a 5-lipoxygenase inhibitor.
Mechanism of Action
The mechanism of action of 2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of the target compound lies in its 5-propyl-triazinoindole core and 1,3,4-thiadiazol-2-yl acetamide group. Below is a systematic comparison with structurally analogous compounds reported in the literature:
Key Observations
Brominated derivatives (e.g., 8-bromo-5-methyl) exhibit increased molecular weight and steric bulk, which could influence binding affinity in protein targets .
Synthetic Flexibility :
- The acetamide group’s R₂ moiety is highly variable. For example, coupling with 4-fluoroaniline yields a derivative with 95% purity , while substitution with benzothiazole or pyridine groups introduces π-π stacking capabilities .
- The use of HATU and DMAP in coupling reactions ensures high efficiency across analogs .
Physicochemical Properties :
- Derivatives with 1,3,4-thiadiazole or thiazole groups (e.g., target compound and BS06943) have molecular weights >370 Da, which may impact solubility .
- The N-isopropylacetamide variant (CAS: 354540-97-9) has a calculated logP of 1.97, suggesting moderate hydrophobicity .
Research Findings and Implications
- Purity and Yield : Methyl- and bromo-substituted derivatives consistently achieve ≥95% purity via column chromatography (petroleum ether/EtOAc gradients), while propyl/allyl analogs lack explicit yield data .
- Unanswered Questions: Limited evidence exists on the target compound’s bioactivity. However, fluorophenyl and bromophenyl analogs show promise in hit identification studies, suggesting the propyl-thiadiazole variant warrants further testing .
Biological Activity
2-({5-Propyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide is a complex organic compound that exhibits significant biological activity. It belongs to the class of triazinoindoles and features a unique combination of nitrogen and sulfur heterocycles that contribute to its chemical reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-({5-Propyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide is C₁₈H₁₈N₄S₂O. Its molecular weight is approximately 378.47 g/mol. The structure includes a triazinoindole core fused with a sulfanyl group and an acetamide moiety, which enhances its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular processes:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cancer progression. By binding to these enzymes, it can modulate their activity and potentially reduce tumor growth.
- Cell Signaling Pathways : Research indicates that 2-({5-Propyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide can influence signaling pathways associated with cell proliferation and apoptosis. This modulation may lead to increased apoptosis in cancer cells while inhibiting their proliferation.
Biological Activity Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
Anticancer Activity
In vitro studies have demonstrated that 2-({5-Propyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,3,4-thiadiazol-2-YL)acetamide exhibits significant anticancer properties. For instance:
- Cell Lines Tested : The compound was tested against various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).
- Results : It showed IC50 values in the low micromolar range, indicating potent cytotoxic effects on these cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate | 32 |
| Escherichia coli | Good | 16 |
| Candida albicans | Moderate | 64 |
These results suggest that the compound could serve as a potential antimicrobial agent against both bacterial and fungal infections.
Case Studies
Several case studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various derivatives of triazinoindoles and evaluated their anticancer activities. The results indicated that structural modifications could enhance biological efficacy.
- Mechanistic Insights : Another research effort explored the mechanism by which similar compounds induce apoptosis in cancer cells through the activation of caspase pathways.
Q & A
Q. Basic Characterization Workflow
- NMR Spectroscopy : H and C NMR (DMSO-d6) resolve structural features like the indole NH peak (~9.9 ppm) and acetamide carbonyl (~167 ppm) .
- Mass Spectrometry : LCMS (ESI+) confirms molecular weight (e.g., [M+H] = 446.5 for analogous compounds) .
- Elemental Analysis : Validates purity (>98% C, H, N, S content) .
How do solubility and stability profiles impact experimental design for this compound?
Q. Basic Physicochemical Properties
- Solubility : Slightly soluble in water; highly soluble in DMSO, DMF, and ethanol .
- Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 4). Store at -20°C in anhydrous DMSO for long-term stability .
What mechanistic insights exist regarding its bioactivity against bacterial targets like Pseudomonas aeruginosa?
Q. Advanced Bioactivity Analysis
- Quorum Sensing Inhibition : Analogous triazinoindole-thioacetamides (e.g., NV5) antagonize MvfR, reducing alkylquinolone biosynthesis .
- Enzyme Binding : Molecular docking suggests hydrogen bonding between the thiadiazole ring and MvfR’s Leu194 residue .
- Biofilm Disruption : Synergistic effects observed with ciprofloxacin in reducing biofilm viability .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Q. Advanced SAR Strategies
How should researchers resolve contradictions in reported bioactivity data across studies?
Q. Advanced Data Analysis
- Reproducibility Checks : Validate assay conditions (e.g., P. aeruginosa strain PA14 vs. PAO1) .
- Dose-Response Curves : Compare IC values under standardized nutrient conditions (e.g., LB vs. M9 media) .
- Structural Confirmation : Re-analyze disputed compounds via H NMR to rule out impurities .
What computational tools are recommended for predicting binding modes and pharmacokinetics?
Q. Advanced Computational Methods
- Docking Software : AutoDock Vina or Schrödinger Suite for MvfR-LBD binding simulations .
- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
- ADMET Prediction : SwissADME estimates logP (~2.5) and bioavailability (~70%) .
How does the compound’s stability under physiological conditions affect in vitro assays?
Q. Advanced Stability Considerations
- pH Sensitivity : Degrades rapidly in gastric fluid (pH 1.2); use enteric coatings for oral administration studies .
- Serum Stability : Half-life of ~4 hours in human serum; add protease inhibitors to assay buffers .
What challenges arise when scaling up synthesis, and how can they be mitigated?
Q. Advanced Scale-Up Challenges
- Purification Bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for >100 g batches .
- Exothermic Reactions : Use jacketed reactors to control temperature during thiol coupling .
Are there documented synergistic effects when combining this compound with existing antibiotics?
Q. Advanced Combination Therapy
- Ciprofloxacin Synergy : Reduces P. aeruginosa biofilm viability by 60% at sub-MIC concentrations .
- Mechanism : Triazinoindole-thioacetamides disrupt efflux pumps, enhancing intracellular antibiotic retention .
Tables
Table 1: Key Structural Analogs and Bioactivity
| Compound | Modification | Bioactivity (IC, μM) | Reference |
|---|---|---|---|
| NV5 | Oxadiazol substitution | 0.8 (MvfR inhibition) | |
| 39 | Bromo-indole derivative | 1.2 (PA biofilm disruption) | |
| 15 | Benzylimidate analog | 2.5 (Antifungal activity) |
Table 2: Optimal Reaction Conditions for Key Steps
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Thiol coupling | DMF | 0–5 | Triethylamine | 75–85 |
| Purification | EtOAc/Hexane | RT | – | 90–95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
